Cas no 1256264-87-5 (2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide Hydrochloride)
2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazidehydrochloride
- 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride
- 2-(4-aminopyrazol-1-yl)acetohydrazide hydrochloride
- AKOS015848262
- 2-(4-aminopyrazol-1-yl)acetohydrazide;hydrochloride
- CS-0443740
- 1256264-87-5
- 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide Hydrochloride
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- Inchi: 1S/C5H9N5O.ClH/c6-4-1-8-10(2-4)3-5(11)9-7;/h1-2H,3,6-7H2,(H,9,11);1H
- InChI Key: OILOWNBXINQTLC-UHFFFAOYSA-N
- SMILES: N1(CC(NN)=O)C=C(C=N1)N.Cl
Computed Properties
- Exact Mass: 191.0573877g/mol
- Monoisotopic Mass: 191.0573877g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 150
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 99Ų
2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 040754-500mg |
2-(4-Amino-1H-pyrazol-1-yl)acetohydrazidehydrochloride |
1256264-87-5 | 500mg |
5119CNY | 2021-05-07 | ||
| TRC | A633093-5mg |
2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide Hydrochloride |
1256264-87-5 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A633093-10mg |
2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide Hydrochloride |
1256264-87-5 | 10mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A633093-50mg |
2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide Hydrochloride |
1256264-87-5 | 50mg |
$ 185.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 040754-500mg |
2-(4-Amino-1H-pyrazol-1-yl)acetohydrazidehydrochloride |
1256264-87-5 | 500mg |
5119.0CNY | 2021-07-13 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514407-250mg |
2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride |
1256264-87-5 | 98% | 250mg |
¥1555.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514407-1g |
2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride |
1256264-87-5 | 98% | 1g |
¥4524.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514407-5g |
2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride |
1256264-87-5 | 98% | 5g |
¥11654.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514407-10g |
2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride |
1256264-87-5 | 98% | 10g |
¥21372.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514407-25g |
2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride |
1256264-87-5 | 98% | 25g |
¥36276.00 | 2024-08-09 |
2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide Hydrochloride Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide Hydrochloride
Introduction to 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide Hydrochloride (CAS No. 1256264-87-5)
2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1256264-87-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole derivative class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of both amino and hydrazide functional groups in its molecular framework makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.
The molecular formula of 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide Hydrochloride is C₆H₁₀N₄O·HCl, reflecting its composition and the hydrochloride salt form. This structural configuration imparts unique chemical properties that make it valuable in drug discovery and development. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors.
Recent advancements in the field of medicinal chemistry have highlighted the importance of pyrazole derivatives in the design of novel therapeutic agents. 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide Hydrochloride has been extensively studied for its potential applications in treating various diseases, including inflammatory disorders, infectious diseases, and cancer. The amino group at the 4-position of the pyrazole ring provides a site for further chemical modification, enabling the synthesis of more complex and potent derivatives.
In particular, the hydrazide moiety in 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide Hydrochloride has been explored for its reactivity in forming covalent bonds with biological targets. This property is particularly useful in developing drugs that require targeted action, such as kinase inhibitors. The hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for pharmaceutical applications.
One of the most promising areas of research involving 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide Hydrochloride is its role as a precursor in synthesizing antiviral agents. The pyrazole core has been shown to interfere with viral replication by inhibiting key enzymes involved in viral metabolism. For instance, studies have demonstrated that derivatives of this compound can inhibit the activity of reverse transcriptase, an enzyme essential for HIV replication. This finding has opened up new avenues for developing antiretroviral drugs with improved efficacy and reduced side effects.
Moreover, 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide Hydrochloride has been investigated for its potential anti-inflammatory properties. Inflammatory processes are central to many chronic diseases, including arthritis and cardiovascular disorders. The compound's ability to modulate inflammatory pathways has been observed in preclinical studies, suggesting its therapeutic potential in managing these conditions. The exact mechanisms by which it exerts its anti-inflammatory effects are still under investigation but preliminary findings are encouraging.
The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The starting materials typically include 4-aminoethyl hydrazine and ethyl acetoate, which undergo condensation and cyclization to form the pyrazole ring. Subsequent functional group transformations yield the final product in high purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.
In conclusion, 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide Hydrochloride (CAS No. 1256264-87-5) is a versatile and promising compound with significant applications in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in drug discovery and development.
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